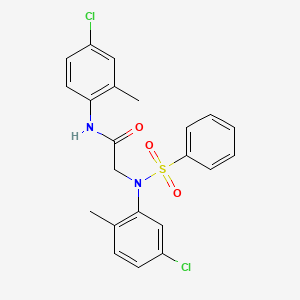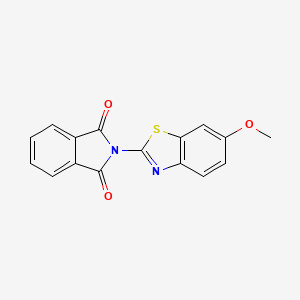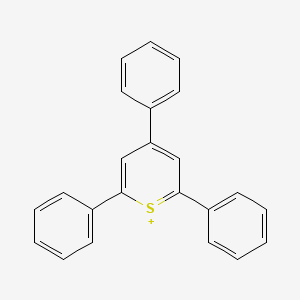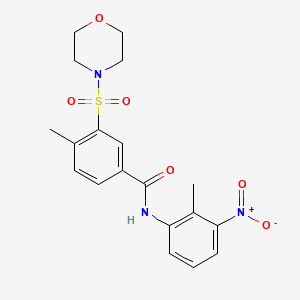
N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro and methyl groups on the phenyl rings, as well as a phenylsulfonyl group attached to the glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol . This intermediate can then undergo further reactions to introduce the glycinamide and phenylsulfonyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methyl groups may influence its binding affinity and specificity towards these targets. The phenylsulfonyl group can also play a role in its overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-2-methylphenyl isocyanate: Another intermediate used in the synthesis.
Uniqueness
N-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H20Cl2N2O3S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-15-8-9-18(24)13-21(15)26(30(28,29)19-6-4-3-5-7-19)14-22(27)25-20-11-10-17(23)12-16(20)2/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
YGIFHYSGILNEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12475287.png)
![(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid](/img/structure/B12475293.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B12475299.png)
![9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12475300.png)
![4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B12475309.png)

![5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12475320.png)


![4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid](/img/structure/B12475343.png)
![Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-](/img/structure/B12475348.png)
![Ethyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12475369.png)

![7-Methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12475374.png)
